molecular formula C11H14N4O4S B2477046 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034553-25-6

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2477046
CAS No.: 2034553-25-6
M. Wt: 298.32
InChI Key: MCQZFRZVQYHNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonyl group, a pyrrolidine ring, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-triazole
  • 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-7-10(8(2)19-13-7)20(16,17)15-4-3-9(5-15)11-12-6-18-14-11/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQZFRZVQYHNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.